REACTION_CXSMILES
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[F:1][C:2]([F:11])([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[C:3](O)=[O:4]>C(OC(=O)C)(=O)C>[F:1][C:2]1([F:11])[CH2:6][CH2:7][C:8](=[O:10])[O:9][C:3]1=[O:4]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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FC(C(=O)O)(CCC(=O)O)F
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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5 ml of the resulting solution is distilled off at ordinary pressure
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Name
|
|
Type
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|
Smiles
|
FC1(C(=O)OC(CC1)=O)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |